molecular formula C15H16N2O2 B1319577 N-(3-Aminophenyl)-2-(4-methylphenoxy)acetamide CAS No. 1016512-71-2

N-(3-Aminophenyl)-2-(4-methylphenoxy)acetamide

Cat. No.: B1319577
CAS No.: 1016512-71-2
M. Wt: 256.3 g/mol
InChI Key: LYJAVOQFZFVWQC-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-2-(4-methylphenoxy)acetamide is an organic compound with a complex structure that includes an aminophenyl group and a methylphenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminophenyl)-2-(4-methylphenoxy)acetamide typically involves the reaction of 3-aminophenol with 4-methylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Dissolve 3-aminophenol in an appropriate solvent (e.g., dichloromethane).

    Step 2: Add triethylamine to the solution to act as a base.

    Step 3: Slowly add 4-methylphenoxyacetyl chloride to the reaction mixture while maintaining a low temperature.

    Step 4: Stir the reaction mixture for several hours at room temperature.

    Step 5: Purify the product using column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminophenyl)-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Quinones, oxidized phenolic derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

N-(3-Aminophenyl)-2-(4-methylphenoxy)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It can be used in the development of new pharmaceuticals and therapeutic agents.

    Medicine: Explored for its potential use in drug discovery and development. Its unique structure allows for the design of molecules that can target specific biological pathways and receptors.

    Industry: Utilized in the production of specialty chemicals and intermediates. It can be incorporated into formulations for coatings, adhesives, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-(3-Aminophenyl)-2-(4-methylphenoxy)acetamide can be compared with other similar compounds, such as:

    N-(3-Aminophenyl)-3-(4-methylphenoxy)propanamide: Similar structure but with a different acyl chain length, leading to variations in chemical properties and biological activities.

    N-(3-Aminophenyl)-4-(4-methylphenoxy)butanamide:

The uniqueness of this compound lies in its specific acetamide backbone, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(3-aminophenyl)-2-(4-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11-5-7-14(8-6-11)19-10-15(18)17-13-4-2-3-12(16)9-13/h2-9H,10,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJAVOQFZFVWQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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